(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone
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Overview
Description
(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone is a complex organic compound that features both indole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Indole and Piperidine Moieties: The final step involves coupling the indole and piperidine moieties through a methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using boron hydrides or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or sulfonylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone is not fully understood, but it is believed to involve interaction with neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological function .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Methyl-2,3-dihydroindol-1-yl)-3-(phenylmethyl)triazolo[4,5-d]pyrimidine
- 2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]-4-oxo-1H-quinazoline-7-carboxylic acid methyl ester
Uniqueness
(2-Methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone is unique due to its combination of indole and piperidine moieties, which may confer distinct pharmacological properties compared to other compounds. Its potential neuroprotective and antioxidant properties also set it apart from similar compounds .
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(1-propylsulfonylpiperidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-3-11-24(22,23)19-10-6-8-16(13-19)18(21)20-14(2)12-15-7-4-5-9-17(15)20/h4-5,7,9,14,16H,3,6,8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPRLSXERWJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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